4,5-DIMETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-{1-[(3-fluorophenyl)carbonyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, a fluorophenyl group, and dithiole carboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: This step involves the acylation of the quinoline core using a fluorophenyl carbonyl chloride in the presence of a base such as pyridine.
Formation of the Dithiole Carboxylate Moieties: This can be done through a cyclization reaction involving a dithiole precursor and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{1-[(3-fluorophenyl)carbonyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Dimethyl 2-{1-[(3-fluorophenyl)carbonyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of quinoline derivatives with biological systems, providing insights into their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the fluorophenyl group can enhance binding affinity to certain proteins. The dithiole moieties can participate in redox reactions, potentially affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain a quinoline core.
Fluorophenyl Compounds: Compounds like fluoxetine, which contain a fluorophenyl group.
Dithiole Derivatives: Compounds such as dithiolethiones, known for their antioxidant properties.
Uniqueness
Dimethyl 2-{1-[(3-fluorophenyl)carbonyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of a quinoline core, a fluorophenyl group, and dithiole carboxylate moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H24FNO5S3 |
---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6,7-tetramethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H24FNO5S3/c1-13-10-17-18(11-14(13)2)29(23(30)15-8-7-9-16(28)12-15)27(3,4)22(35)19(17)26-36-20(24(31)33-5)21(37-26)25(32)34-6/h7-12H,1-6H3 |
InChI Key |
DGEREJDMUIVCKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=CC(=CC=C4)F)(C)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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